Resigratinib - 2750709-91-0

Resigratinib

Catalog Number: EVT-12067941
CAS Number: 2750709-91-0
Molecular Formula: C26H27F2N7O3
Molecular Weight: 523.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KIN-3248 is a small molecule that targets and inhibits oncogenic fibroblast growth factor receptors (FGFRs). It was designed to mainly target FGFR2 and FGFR3 alterations, which act as oncogenic drivers in 10-20% of cholangiocarcinoma and 20-35% of urothelial cancers, respectively. While effective, disease progression may occur 6 to 8 months after treatment with currently approved FGFR inhibitors is started, and this effect is usually associated with on-target resistance mutations in the kinase domain of FGFR. Therefore, the broad inhibition of FGFR isoforms may be effective against different types of tumors. The safety, tolerability, pharmacokinetics, and preliminary efficacy of KIN-3248 are currently being evaluated in adults with advanced tumors harboring FGFR2 and/or FGFR3 gene alterations. In February 2023, Kinnate Biopharma received Fast Track designation from the FDA for KIN-3248 to treat unresectable, locally advanced or metastatic cholangiocarcinoma (CCA).
Resigratinib is an orally bioavailable, small molecule, irreversible pan-inhibitor of fibroblast growth factor receptor (FGFR) family proteins, with potential antineoplastic activity. Upon oral administration, resigratinib covalently binds to and inhibits all four FGFR subtypes, FGFR1, FGFR2, FGFR3 and FGFR4, including wild-type FGFR family proteins, and FGFR2 and FGFR3 gatekeeper, molecular brake, and activation loop mutations. This prevents FGFR-mediated signaling, and inhibits both tumor angiogenesis and proliferation of FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, cell survival and angiogenesis.
Overview

Resigratinib is a small molecule drug primarily classified as a fibroblast growth factor receptor 2 and 3 antagonist. It is currently under investigation for the treatment of advanced cancer, with its development being sponsored by Ppc China Corp. Ltd. The compound is in Phase 1 clinical trials, indicating its early stage of evaluation for safety and efficacy in humans. The molecular formula of Resigratinib is C26H27F2N7O3C_{26}H_{27}F_{2}N_{7}O_{3}, and its CAS Registry number is 2750709-91-0. The drug has received Fast Track designation by the U.S. Food and Drug Administration, which facilitates its development for serious conditions and expedites the review process .

Synthesis Analysis

Methods

The synthesis of Resigratinib involves several chemical reactions typical of small molecule drug development. While specific details on the synthesis of Resigratinib are not widely documented, compounds like it often utilize methods such as:

  • Grignard Reactions: This method involves the formation of organomagnesium reagents that can react with various electrophiles to form carbon-carbon bonds. The Grignard reaction is particularly useful in constructing complex organic molecules .
  • Coupling Reactions: These reactions can include cross-coupling techniques, where two fragments are joined together, often facilitated by transition metals.

Technical Details

The synthesis typically requires precise control of reaction conditions, including temperature, solvent choice, and the presence of catalysts to ensure high yield and purity. For example, Grignard reagents are sensitive to moisture and air, necessitating an inert atmosphere during their preparation .

Molecular Structure Analysis

Structure

The molecular structure of Resigratinib can be represented by its chemical formula C26H27F2N7O3C_{26}H_{27}F_{2}N_{7}O_{3}. The structure features multiple functional groups that contribute to its biological activity, including nitrogen-containing heterocycles and fluorinated aromatic systems.

Data

  • Molecular Weight: Approximately 495.6 g/mol
  • InChIKey: YXVDEILMUVTDMK-JKSUJKDBSA-N

The detailed structural analysis would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Resigratinib's mechanism of action involves binding to fibroblast growth factor receptors, inhibiting their activity. This inhibition can disrupt signaling pathways that promote cancer cell proliferation and survival.

Technical Details

The chemical reactions relevant to Resigratinib include:

  • Ligand-Receptor Interactions: The binding affinity and specificity towards FGFR2 and FGFR3 are critical for its therapeutic efficacy.
  • Metabolic Pathways: Understanding how Resigratinib is metabolized in the body is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Mechanism of Action

Resigratinib acts primarily as an antagonist to fibroblast growth factor receptors 2 and 3. By inhibiting these receptors, Resigratinib blocks downstream signaling pathways that are often hijacked by cancer cells to promote growth and metastasis.

Process

  1. Binding: Resigratinib binds to the extracellular domain of FGFR2 or FGFR3.
  2. Inhibition: This binding prevents receptor dimerization and subsequent activation.
  3. Downstream Effects: The inhibition leads to reduced cellular proliferation and increased apoptosis in cancer cells dependent on FGFR signaling.

Data

Research indicates that targeting FGFRs can be effective in tumors that exhibit aberrant FGFR signaling pathways, making Resigratinib a promising candidate in oncology .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability under various pH conditions is crucial for drug formulation.
  • Reactivity: Understanding potential reactivity with biological macromolecules helps predict side effects or interactions.

Relevant analyses often include assessments such as:

  • Melting point determination
  • Spectroscopic analysis (e.g., UV-Vis, IR)
  • Chromatographic purity tests .
Applications

Resigratinib is primarily being investigated for its potential use in treating advanced cancers characterized by aberrant fibroblast growth factor receptor signaling. Its applications may extend beyond oncology into areas where FGFRs play a role in disease pathology.

Properties

CAS Number

2750709-91-0

Product Name

Resigratinib

IUPAC Name

3-[2-(1-cyclopropyl-4,6-difluorobenzimidazol-5-yl)ethynyl]-1-[(3S,5R)-5-(methoxymethyl)-1-prop-2-enoylpyrrolidin-3-yl]-5-(methylamino)pyrazole-4-carboxamide

Molecular Formula

C26H27F2N7O3

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C26H27F2N7O3/c1-4-21(36)33-11-15(9-16(33)12-38-3)35-26(30-2)22(25(29)37)19(32-35)8-7-17-18(27)10-20-24(23(17)28)31-13-34(20)14-5-6-14/h4,10,13-16,30H,1,5-6,9,11-12H2,2-3H3,(H2,29,37)/t15-,16+/m0/s1

InChI Key

YXVDEILMUVTDMK-JKSUJKDBSA-N

Canonical SMILES

CNC1=C(C(=NN1C2CC(N(C2)C(=O)C=C)COC)C#CC3=C(C=C4C(=C3F)N=CN4C5CC5)F)C(=O)N

Isomeric SMILES

CNC1=C(C(=NN1[C@H]2C[C@@H](N(C2)C(=O)C=C)COC)C#CC3=C(C=C4C(=C3F)N=CN4C5CC5)F)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.